![molecular formula C9H8BrNO2 B12877131 2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
2-(Bromomethyl)-4-methoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2 It is a derivative of benzoxazole, featuring a bromomethyl group at the 2-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxyphenol with a suitable amine, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the bromination of a suitable precursor, followed by cyclization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions with dienophiles to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions typically involve solvents like DMF or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(aminomethyl)-4-methoxybenzo[d]oxazole, while oxidation can produce this compound N-oxide .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-Methoxybenzoxazole: Lacks the bromomethyl group, affecting its ability to participate in substitution reactions.
2-(Chloromethyl)-4-methoxybenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
NZAQQQVWULGZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


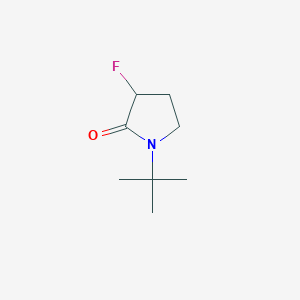
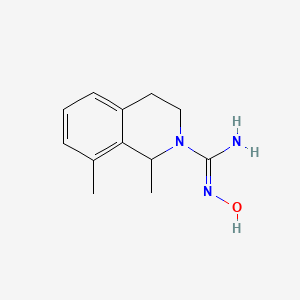
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
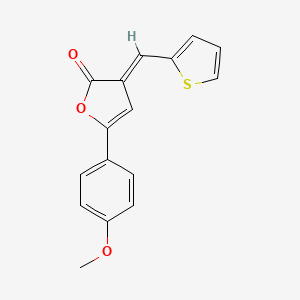
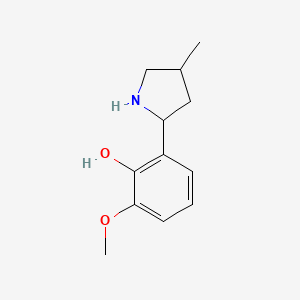


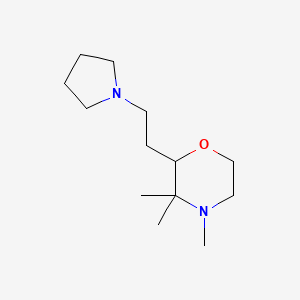
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)

![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
